2-methoxy-3-methyl-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-3-methyl-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide is a complex organic compound with a molecular formula of C23H28N4O3S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-3-methyl-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide typically involves multiple steps. One common method includes the reaction of 2-methoxy-3-methylbenzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 4-(4-propanoylpiperazin-1-yl)aniline to form the desired benzamide derivative. The reaction conditions often involve the use of organic solvents such as dichloromethane or chloroform, and the reactions are typically carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-3-methyl-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-methoxy-3-methyl-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-methoxy-3-methyl-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-3-methylbenzoic acid
- 4-(4-propanoylpiperazin-1-yl)aniline
- N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide
Uniqueness
2-methoxy-3-methyl-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of methoxy, methyl, and piperazinyl groups allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C23H28N4O3S |
---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
2-methoxy-3-methyl-N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C23H28N4O3S/c1-4-20(28)27-14-12-26(13-15-27)18-10-8-17(9-11-18)24-23(31)25-22(29)19-7-5-6-16(2)21(19)30-3/h5-11H,4,12-15H2,1-3H3,(H2,24,25,29,31) |
InChI Key |
SSYRIOVGCATCLR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC(=C3OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.